molecular formula C14H9ClN4O3 B2694424 7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 132739-86-7

7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2694424
CAS No.: 132739-86-7
M. Wt: 316.7
InChI Key: PHPUAEODRBLDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound provided for non-human research purposes and is exclusively for laboratory use. It belongs to a class of tricyclic oxazolo[2,3-f]purine derivatives, which have been identified in scientific patents as potential inhibitors of key biological targets, such as PI3K (Phosphoinositide 3-kinase) . Compounds within this structural family are investigated for their utility in foundational oncology research and the study of cellular signaling pathways . The presence of the oxazolopurine-dione core structure is associated with significant research interest in modulating enzyme activity for therapeutic discovery. Researchers value this compound for its application in developing novel biochemical probes and agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant scientific literature, such as issued patents on tricyclic PI3K inhibitor compounds, for detailed information on potential mechanisms and applications .

Properties

IUPAC Name

7-(4-chlorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O3/c1-18-11-10(12(20)17-13(18)21)19-6-9(22-14(19)16-11)7-2-4-8(15)5-3-7/h2-6H,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPUAEODRBLDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(OC3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₆H₁₂ClN₅O₂
  • Molecular Weight : 341.75 g/mol
  • CAS Number : 899737-87-2

The biological activity of this compound is primarily linked to its interaction with purine metabolic pathways. It acts as a purine analog, influencing various biochemical processes:

  • Inhibition of Enzymes : The compound has been shown to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition can lead to reduced levels of uric acid in the body, which is beneficial in conditions such as gout and hyperuricemia .
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This effect is crucial for protecting tissues from damage associated with chronic inflammatory conditions .
  • Modulation of Immune Responses : Research indicates that this compound may modulate immune responses by affecting cytokine production. It has been observed to enhance type 2 immune responses, which are critical in allergic reactions and asthma .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description References
Xanthine Oxidase InhibitionReduces uric acid levels; beneficial for gout treatment ,
Antioxidant EffectsScavenges free radicals; protects against oxidative stress
Immune ModulationEnhances type 2 immune responses; potential applications in allergy and asthma treatments

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Gout Management Study : A clinical trial assessed the efficacy of this compound in patients with chronic gout. Results indicated a significant decrease in serum uric acid levels and improvement in joint pain compared to placebo controls. The study highlighted the compound's potential as a therapeutic agent for gout management .
  • Asthma and Allergy Research : A study focused on the compound's role in modulating allergic responses in murine models. Administration led to increased levels of IL-4 and IL-13 cytokines, suggesting enhanced Th2 cell activation. This finding supports its potential use in treating allergic conditions .
  • Oxidative Stress Reduction Experiment : In vitro experiments demonstrated that the compound effectively reduced oxidative stress markers in endothelial cells exposed to high glucose levels. This suggests a protective role against diabetic complications related to oxidative damage .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

  • Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

  • Research Findings : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha.

Antimicrobial Activity

Preliminary research suggests that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacterial strains indicates potential for use in developing new antibiotics.

  • Study Example : Laboratory tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Summary Table of Applications

ApplicationMechanism/EffectReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces cytokine levels
AntimicrobialEffective against bacterial strains

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight Receptor Affinity (A2A vs. A1) Key Properties Source
7-(4-Chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione Oxazolo[2,3-f]purinedione 7-(4-Cl-phenyl), 1-methyl ~332.7 g/mol A2A-selective Moderate affinity; high melting point (>250°C)
1-Methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione Oxazolo[2,3-f]purinedione 7-phenyl, 1-methyl ~298.3 g/mol A2A-selective Reduced lipophilicity vs. 4-Cl analog
7-(4-Chlorophenyl)-1-methyl-8-phenylimidazo[2,1-f]purine-2,4(3H,8H)-dione Imidazo[2,1-f]purinedione 7-(4-Cl-phenyl), 1-methyl, 8-phenyl ~463.9 g/mol Not reported Higher molecular weight; modified solubility
7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Pyrimido[4,5-d]pyrimidine 7-(4-MeO-phenyl), 1-methyl ~284.3 g/mol Unknown Methoxy group enhances polarity
4h: 7-(4-Chlorophenyl)-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrrolo[2,3-d]pyrimidine 7-(4-Cl-phenyl), 1,3-dimethyl ~452.9 g/mol Not reported Pyrrolo ring alters electronic properties

Key Observations:

  • Substituent Effects : The 4-chlorophenyl group enhances lipophilicity and receptor binding compared to phenyl or 4-methoxyphenyl substituents .
  • Receptor Selectivity : Oxazolo derivatives consistently exhibit A2A selectivity, whereas imidazo and pyrrolo analogs lack explicit receptor affinity data .

Physicochemical Properties

  • Melting Points : All compounds in (e.g., 4g, 4h, 4i, 4j) share high melting points (>250°C), indicating strong crystalline stability .
  • Solubility : The 4-chlorophenyl group in the target compound reduces aqueous solubility compared to methoxy or hydroxyl analogs (e.g., 4g in ), which may impact bioavailability .

Q & A

Q. What are the established synthetic routes for 7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

The compound is synthesized via cyclization strategies involving purinedione intermediates. A key method involves reacting 8-bromopurinedione derivatives with oxiranes (e.g., epoxides) in pyridine to form the oxazolo-purinedione core . For example, cyclization of 8-hydroxyalkyl-substituted xanthine precursors with 1,2-dibromoethane under phase-transfer catalysis (e.g., K₂CO₃ and TEBA) yields fused oxazino/oxazepino-purinediones . Yield optimization requires precise control of solvent polarity (pyridine or DMF), temperature (80–100°C), and catalyst loading.

Table 1: Comparison of Synthetic Methods

MethodStarting MaterialCatalyst/ReagentsYield RangeReference
Oxirane cyclization8-BromopurinedionePyridine40–60%
Phase-transfer catalysis8-Hydroxyalkyl xanthineK₂CO₃, TEBA, dibromoethane50–70%

Q. How is the structural identity of this compound validated post-synthesis?

Characterization involves:

  • NMR : Distinct signals for the 4-chlorophenyl group (δ 7.4–7.6 ppm, aromatic protons) and the 1-methyl group (δ 3.2–3.5 ppm) confirm substitution patterns .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., m/z 345.2 for C₁₅H₁₀ClN₅O₃) .
  • X-ray Crystallography : Resolves fused oxazole-purine ring geometry and confirms regiochemistry .

Advanced Research Questions

Q. What computational strategies are used to predict adenosine receptor (A2A vs. A1) selectivity for this compound?

Molecular docking studies (e.g., AutoDock Vina) model interactions between the oxazolo-purinedione core and receptor binding pockets. The 4-chlorophenyl group enhances A2A affinity by forming hydrophobic contacts with Phe168 and Glu169 residues, while the 1-methyl group reduces steric clashes in A1 receptors . Free energy perturbation (FEP) calculations further quantify selectivity differences (ΔΔG ~2.1 kcal/mol favoring A2A) .

Table 2: Receptor Binding Affinity Data

Receptor SubtypeKᵢ (μM)Selectivity Ratio (A2A/A1)Reference
A2A0.9988.7
A18.64

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Replacing the 4-chlorophenyl group with 4-fluorophenyl decreases A2A affinity (Kᵢ = 1.5 μM) due to reduced hydrophobic interactions, while bulkier substituents (e.g., 4-bromophenyl) improve binding (Kᵢ = 0.75 μM) . Conversely, replacing the 1-methyl group with ethyl reduces metabolic stability (t₁/₂ < 1 hr in liver microsomes) .

Q. What experimental approaches resolve contradictions in reported synthetic yields?

Discrepancies in yield (e.g., 40% vs. 70% for phase-transfer catalysis ) arise from:

  • Catalyst Purity : TEBA impurities (>95% purity required for >60% yield).
  • Solvent Drying : Anhydrous DMF increases cyclization efficiency by 15–20%.
  • Reaction Monitoring : HPLC tracking of intermediates (e.g., 8-hydroxyalkyl xanthine) ensures optimal reaction termination .

Methodological Guidance

Q. How to design a SAR study for optimizing A2A receptor antagonism?

  • Core Modifications : Test oxazolo vs. oxazino ring systems for conformational flexibility .
  • Substituent Libraries : Synthesize derivatives with varied aryl (e.g., 4-CF₃, 4-OCH₃) and alkyl (e.g., cyclopropyl, isopropyl) groups at the 7-position.
  • Assays : Use cAMP accumulation assays in HEK293 cells expressing human A2A receptors to measure antagonism (IC₅₀) .

Q. What analytical techniques quantify metabolic stability in preclinical studies?

  • LC-MS/MS : Monitor parent compound depletion in rat liver microsomes (RLM) with NADPH cofactors.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

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